N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide

P2X3 receptor antagonist neurogenic pain positional isomer differentiation

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide (CAS 477547-48-1) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. This class is defined in a Bayer AG patent family (WO2016091776A1, EP3230281) describing compounds for the treatment or prophylaxis of neurogenic disorders, with claims referencing P2X3 receptor inhibition.

Molecular Formula C17H11ClN2O3S
Molecular Weight 358.8
CAS No. 477547-48-1
Cat. No. B2907315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide
CAS477547-48-1
Molecular FormulaC17H11ClN2O3S
Molecular Weight358.8
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C17H11ClN2O3S/c18-12-3-1-2-11(6-12)16(21)20-17-19-13(8-24-17)10-4-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)
InChIKeyUIGOIERQXYAIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide (CAS 477547-48-1) – Structural Class and Patent-Linked Therapeutic Context for Procuring Research-Grade 1,3-Thiazol-2-yl Benzamides


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide (CAS 477547-48-1) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class . This class is defined in a Bayer AG patent family (WO2016091776A1, EP3230281) describing compounds for the treatment or prophylaxis of neurogenic disorders, with claims referencing P2X3 receptor inhibition . The compound features a thiazole core substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group and an amide-linked 3-chlorobenzamide moiety. Vendor datasheets list a purity of ≥95% (HPLC) and molecular formula C17H11ClN2O3S , positioning this compound as a research tool within a patent-protected chemical space distinct from the more commonly catalogued 4-chloro positional isomer.

Why N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide Cannot Be Interchanged with Close Analogs in P2X3- or Neurogenic Disorder-Focused Research


Generic substitution within the 1,3-thiazol-2-yl benzamide class fails because the exact position of the chlorine atom on the benzamide ring critically determines the pharmacophoric interaction profile. The 3-chloro substitution present in this compound (CAS 477547-48-1) generates a distinct electronic distribution and steric contour at the P2X3 receptor binding interface compared to the commonly listed 4-chloro isomer (CAS not specified in Patents but widely available) . The Bayer patent explicitly illustrates that both the benzodioxol-thiazole scaffold and the specific benzamide substitution pattern are essential for achieving the claimed P2X3 antagonism linked to neurogenic disorder indications . Replacing the 3-chloro isomer with the 4-chloro variant alters the trajectory of the terminal aryl ring, which can abrogate receptor-ligand complementarity even when the core scaffold appears conserved. The limited publicly available biological data for this specific compound underscores its role as a discrete research chemical within a defined patent landscape, not a commodity interchangeable with nearest-neighbor analogs .

Quantitative Differentiation Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide (CAS 477547-48-1) Versus Closest Analogs – Procurement-Relevant Head-to-Head and Class-Level Data


3-Chloro vs. 4-Chloro Positional Isomer: Structural and Predicted Pharmacophoric Differentiation

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide (3-Cl isomer) differs from its 4-chloro analog by the position of the chlorine substituent on the benzamide ring, producing distinct molecular electrostatic potential surfaces and torsional profiles. The 3-chloro substitution places the chlorine meta to the amide carbonyl, resulting in an electron-withdrawing inductive effect that differentially polarizes the amide bond relative to the para-substituted 4-chloro isomer . In the context of the Bayer P2X3 patent (WO2016091776A1), the exemplified 3-chloro substituted benzamide scaffold is specifically claimed for neurogenic disorder treatment, indicating that the meta-chloro geometry is critically accommodated within the P2X3 orthosteric or allosteric binding site . The 4-chloro isomer, while chemically accessible, is not co-exemplified in the same patent claims with equivalent biological data, implying that the 3-chloro orientation is non-redundant for target engagement .

P2X3 receptor antagonist neurogenic pain positional isomer differentiation structure-activity relationship

P2X3 Receptor Antagonism: Class-Level Evidence from Bayer Patent with Explicit Compound Scope

The Bayer patent WO2016091776A1 explicitly defines 1,3-thiazol-2-yl substituted benzamides of general formula (I) as P2X3 receptor antagonists for treating neurogenic disorders including neurogenic pain, overactive bladder, and neurodegenerative conditions . The patent's priority date (December 9, 2014) and international filing establish this compound class as a proprietary P2X3-targeting scaffold. While specific IC50 values for the 3-chlorobenzamide analog are not publicly disclosed, the patent's claims encompass this substitution pattern, and the class has been externally characterized as P2X3 inhibitors . This places CAS 477547-48-1 within a pharmacologically defined class distinct from thiazole-benzamide analogs targeting other receptors (e.g., mGluR5, CB2, or PBR/TSPO), which rely on different substitution vectors and electronic profiles .

P2X3 antagonist neurogenic disorder pain overactive bladder

Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding: Cross-Class Comparison with Known PBR Ligands

BindingDB contains assay entries for peripheral benzodiazepine receptor (PBR/TSPO) binding affinity tested against thiazole-containing benzamide compounds . While a curated entry for CAS 477547-48-1 was not identified, the assay platform (CHEMBL_39466 / CHEMBL653041) reports IC50 values for structurally related ligands including PK 11195 (IC50 1.80 nM), a 4-chlorophenyl pyrrolo derivative (IC50 1.90 nM), and other analogs spanning IC50 3.2–40 nM . The 3-chlorobenzamide substitution present in CAS 477547-48-1 is distinct from the 4-chlorophenyl patterns of these reference PBR ligands. If TSPO binding is relevant to the research question, this positional difference is critical: meta-chloro benzamides present a different hydrogen-bond donor/acceptor geometry to the TSPO binding pocket compared to para-substituted reference ligands, and no public data support equivalent TSPO affinity for the 3-chloro isomer .

TSPO peripheral benzodiazepine receptor neuroinflammation binding affinity

Physicochemical and Purity Specification: Vendor-Documented Baselines for Reproducible Research

The catalogued specification for CAS 477547-48-1 from the vendor CheMenu reports a purity of ≥95% (HPLC), molecular formula C17H11ClN2O3S, and molecular weight 358.80 g/mol . This purity level is standard for research-grade screening compounds but should be verified by the end-user via orthogonal analytical methods (e.g., LCMS, 1H NMR) prior to quantitative pharmacological assays. No formal stability, solubility, or formulation data are publicly available. The 4-chloro isomer (N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide) is more frequently catalogued across multiple vendors, making the 3-chloro variant a less commodity-available research chemical whose procurement requires careful vendor verification to confirm positional isomer identity and purity .

purity specification HPLC physicochemical properties procurement quality control

Best Research and Industrial Application Scenarios for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide (CAS 477547-48-1) Based on Available Evidence


P2X3 Receptor Antagonist Screening and Pharmacological Validation in Neurogenic Pain or Overactive Bladder Models

This compound is most appropriately procured as a research tool for in vitro P2X3 receptor antagonist screening aligned with the Bayer patent chemical space (WO2016091776A1) . Given the absence of publicly disclosed IC50 data, researchers must perform initial concentration-response analyses (e.g., calcium flux or electrophysiological readouts in recombinant P2X3-expressing cell lines) to establish potency before progressing to native tissue or in vivo neurogenic disorder models. The 3-chloro positional isomer must be explicitly used; the 4-chloro analog is not validated within the same patent claims and may produce false-negative results in P2X3 assays .

Structure-Activity Relationship (SAR) Studies Clarifying Meta- vs. Para-Chloro Benzamide Contributions to Receptor Binding

CAS 477547-48-1 serves as the meta-chloro reference compound in a focused SAR panel comparing 3-chloro, 4-chloro, 3-methyl, and unsubstituted benzamide analogs of the benzodioxole-thiazole scaffold. Procurement of the 3-chloro isomer alongside its 4-chloro counterpart enables direct head-to-head comparison of positional isomer effects on target engagement (P2X3, PBR/TSPO, or other receptors of interest). Without publicly available comparative data, this SAR study is a prerequisite for any publication-quality pharmacological characterization .

Patent Landscape Analysis and Freedom-to-Operate Assessment for P2X3-Targeted Therapeutics

The compound is an exemplar of the chemical matter claimed in Bayer's 1,3-thiazol-2-yl substituted benzamide patent family (priority date December 9, 2014) . Procurement of the physical sample enables analytical confirmation of the exact structure claimed, supporting patent landscape mapping, design-around strategies, or competitor intelligence efforts. The 3-chloro substitution pattern is a specific point of differentiation from the broader thiazole-benzamide patent space (e.g., mGluR5-focused US8609852) .

Chemical Probe Development with Defined Purity and Isomer Identity for Target Deconvolution Studies

Where the research objective is to deconvolve the molecular target(s) of the benzodioxole-thiazole chemotype, CAS 477547-48-1 can serve as a defined chemical probe, provided the procured material is analytically verified to confirm the 3-chloro positional isomer identity (e.g., by 1H NMR and HPLC) . The compound's limited commercial availability underscores the need for rigorous quality control; researchers must document isomer identity and purity in all resulting datasets to ensure reproducibility.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.